molecular formula C46H70F3N7O19S B15129093 N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine

N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine

Cat. No.: B15129093
M. Wt: 1114.1 g/mol
InChI Key: LAPBPDOPZPGXFE-UHFFFAOYSA-N
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Description

N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine (abbreviated as ATB-BMPA in research contexts) is a multifunctional biochemical probe designed for studying glucose transporter (GLUT) isoforms, particularly GLUT4 . Its structure includes three critical functional domains:

Biotinyl-caproyl group: Enables streptavidin-based detection and isolation of labeled proteins.

Trifluoromethyl-diazirine moiety: A photoactivatable group facilitating covalent crosslinking to target proteins upon UV irradiation.

Bis-mannopyranosyl groups: Carbohydrate moieties that enhance specificity toward mannose-sensitive transporters like GLUT4.

ATB-BMPA has been instrumental in elucidating the structural basis of GLUT4 inhibition by HIV protease inhibitors (PIs) and identifying key residues (e.g., Thr-30 and His-160) responsible for isoform selectivity .

Properties

Molecular Formula

C46H70F3N7O19S

Molecular Weight

1114.1 g/mol

IUPAC Name

N-[1,3-bis[[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide

InChI

InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)24-9-10-26(41(65)52-25(21-72-39-29(19-57)74-42(66)37(63)35(39)61)22-73-40-30(20-58)75-43(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-44(68)54-34/h9-10,18,25,27,29-31,34-40,42-43,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68)

InChI Key

LAPBPDOPZPGXFE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC5C(OC(C(C5O)O)O)CO)COC6C(OC(C(C6O)O)O)CO)NC(=O)N2

Origin of Product

United States

Scientific Research Applications

N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine is a cross-linking, biotin-labeled compound . It is used as an exofacial probe for the human erythrocyte glucose transport system . The compound is impermeable, and photolabeling can be confined to the discrete plasma membrane pool of glucose transporters .

Chemical Data

The chemical data for this compound is as follows :

  • Analyte Name: N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]-
  • CAS Number: 207971-25-3
  • Molecular Formula: C46 H70 F3 N7 O19 S
  • Molecular Weight: 1114.14
  • Accurate Mass: 1113.4399
  • SMILES: OC[C@H]1OC(O)C@@HC@@H[C@@H]1OCC(CO[C@H]2C@HC@HC(O)O[C@@H]2CO)NC(=O)c3ccc(cc3OCCOCCOCCNC(=O)CCCCCNC(=O)CCCC[C@@H]4SC[C@@H]5NC(=O)N[C@H]45)C6=NN6C(F)(F)F
  • InChI: InChI=1S/C46H70F3N7O19S/c47-46(48,49)56-41(55-56)24-9-10-26(42(65)52-25(21-72-39-29(19-57)74-43(66)37(63)35(39)61)22-73-40-30(20-58)75-44(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-45(68)54-34/h9-10,18,25,27,29-31,34-40,43-44,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68)/t25?,27-,29+,30+,31-,34-,35+,36+,37-,38-,39+,40+,43?,44?,56?/m0/s1
  • IUPAC: 2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-4-[1-(trifluoromethyl)diazirin-3-yl]benzamide

Product Data

  • Storage Temperature: -20°C
  • Shipping Temperature: Room Temperature
  • Country of Origin: CANADA
  • Product Format: Neat
  • Purity: >95% (HPLC)

Applications

Comparison with Similar Compounds

Structural and Functional Analogues

Biotinylated Photoaffinity Probes

ATB-BMPA belongs to a class of biotinylated photoaffinity probes used for labeling membrane transporters. Key structural analogs include:

Compound Name Biotin Group Photoactivatable Group Targeting Moieties Primary Application
ATB-BMPA Yes Trifluoromethyl-diazirine Bis-mannopyranosyl GLUT4 labeling and inhibition studies
Biotin-XX-SE Yes Succinimidyl ester None (non-specific) General protein labeling
Sulfo-SBED Yes Benzophenone Thiol-reactive crosslinker Protein-protein interaction studies

Key Differences :

  • Targeting Specificity: ATB-BMPA’s bis-mannopyranosyl groups confer specificity toward GLUT4, unlike non-specific probes like Biotin-XX-SE.
  • Crosslinking Efficiency: The trifluoromethyl-diazirine group in ATB-BMPA offers higher photoactivation efficiency compared to benzophenone-based probes like Sulfo-SBED .
GLUT4 Inhibitors

ATB-BMPA is functionally compared to HIV protease inhibitors (e.g., indinavir) that reversibly inhibit GLUT4:

Compound Structure Selectivity (GLUT4 vs. GLUT1) Mechanism of Action
ATB-BMPA Biotin-diazirine-mannose conjugate High (GLUT4-specific) Irreversible covalent binding
Indinavir Peptidomimetic PI Moderate Competitive inhibition
Ritonavir Hydroxyethyl-sulfonamide derivative Low Non-competitive inhibition

Key Findings :

  • ATB-BMPA’s covalent binding allows permanent labeling, enabling precise localization studies, whereas PIs like indinavir require continuous presence for inhibition .
  • Substitution of Thr-30 and His-160 in GLUT1 with GLUT4 residues transforms GLUT1 into a GLUT4-like transporter susceptible to ATB-BMPA labeling, highlighting structural determinants of specificity .

Methodological Advances in Compound Comparison

The ChemGPS-NP model () provides a framework for comparing compounds beyond structural similarity by analyzing physicochemical properties. For ATB-BMPA, this model would emphasize:

  • Hydrophobicity : Enhanced by the trifluoromethyl group and caproyl spacer.
  • Molecular Volume: Large due to bis-mannopyranosyl groups, limiting diffusion across non-target membranes.
  • Hydrogen Bonding : High capacity from carbohydrate moieties, critical for GLUT4 recognition.

In contrast, traditional similarity-based approaches (e.g., Tanimoto coefficient) might overlook functional analogs like indinavir due to divergent scaffolds.

Key Studies Involving ATB-BMPA

  • GLUT4 Localization : ATB-BMPA labeling confirmed GLUT4 sequestration in intracellular vesicles under basal conditions and translocation to the plasma membrane upon insulin stimulation .
  • Inhibitor Screening : Used to identify isoform-selective GLUT4 inhibitors, aiding diabetes drug development.

Q & A

Q. What is the rationale behind the structural design of this compound for studying glucose transporters?

The compound integrates three functional modules:

  • Biotinyl-caproylamino group : Enables streptavidin-based affinity purification or detection .
  • Mannopyranosyl-4-yloxy groups : Facilitates exofacial binding to glucose transporters (e.g., GLUT1) via carbohydrate recognition domains .
  • Trifluoromethyl-diazirinyl benzoyl moiety : Acts as a photoactivatable crosslinker for covalent attachment to proximal membrane proteins upon UV irradiation (e.g., 365 nm) . This design ensures membrane impermeability, restricting labeling to extracellular domains of transporters .

Q. What experimental protocols are recommended for validating the specificity of this probe in erythrocyte membrane studies?

  • Pre-blocking controls : Incubate cells with excess free biotin (1–5 mM) to saturate biotin-binding sites before probe addition .
  • Photoactivation optimization : Use pulsed UV irradiation (10–30 sec) to minimize nonspecific crosslinking .
  • Competitive inhibition : Co-treat with mannose analogs (e.g., 100 mM D-mannose) to confirm carbohydrate-mediated binding .
  • Western blot validation : Post-labeling, use anti-GLUT1 antibodies to confirm co-localization with biotin-streptavidin signals .

Advanced Research Questions

Q. How can researchers address contradictions in data arising from probe-induced membrane protein aggregation?

  • Problem : Diazirine photoactivation may cause nonspecific crosslinking of adjacent proteins, leading to artifactual aggregates.
  • Solutions :
  • Quenching agents : Add 10 mM glutathione or β-mercaptoethanol post-irradiation to reduce disulfide-mediated aggregation .
  • Fractionation : Use sucrose density gradients to isolate membrane microdomains before probe application, minimizing co-purification of unrelated proteins .
  • Crosslinker length optimization : Replace the caproyl linker with shorter/longer alkyl chains to adjust spatial proximity requirements .

Q. What methodological considerations are critical for optimizing the compound’s use in live-cell imaging of glucose transporters?

  • Membrane impermeability validation : Perform intracellular biotinylation assays (e.g., using membrane-impermeable biotinylation reagents like Sulfo-NHS-SS-Biotin) to confirm the probe’s extracellular specificity .
  • Time-resolved imaging : Synchronize photoactivation with glucose uptake assays (e.g., using 2-NBDG, a fluorescent glucose analog) to correlate transporter labeling with functional activity .
  • Signal-to-noise enhancement : Use fluorophore-conjugated streptavidin with high quantum yield (e.g., Alexa Fluor 647) and spectral unmixing to separate probe signals from autofluorescence .

Q. How can the compound’s synthetic pathway be modified to improve yield while retaining functionality?

  • Challenges : The multi-step synthesis involves protecting group strategies for mannose residues and diazirine stability under reaction conditions .
  • Optimizations :
  • Mannose protection : Use acetyl groups (removable via Zemplén deacetylation) instead of benzyl groups to simplify deprotection .
  • Diazirine stability : Conduct coupling reactions at ≤0°C to prevent UV-induced degradation during synthesis .
  • Purification : Employ reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to resolve polar intermediates .

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